REACTION_SMILES
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[Br:12][CH2:13][CH2:14][Br:15].[CH2:19]([N+:20]([CH2:21][CH3:22])([CH2:23][CH3:24])[CH2:25][CH3:26])[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cl-:18].[F:1][c:2]1[cH:3][c:4]([CH2:9][C:10]#[N:11])[cH:5][c:6]([F:8])[cH:7]1.[Na+:17].[OH-:16].[OH2:33]>>[F:1][c:2]1[cH:3][c:4]([C:9]2([C:10]#[N:11])[CH2:13][CH2:14]2)[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cc(F)cc(F)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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N#CC1(c2cc(F)cc(F)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |